molecular formula C5H13NO2 B042684 (2R)-1,1-dimethoxypropan-2-amine CAS No. 126147-79-3

(2R)-1,1-dimethoxypropan-2-amine

Cat. No. B042684
M. Wt: 119.16 g/mol
InChI Key: GZOKAVHTSXSLNB-SCSAIBSYSA-N
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Description

"(2R)-1,1-dimethoxypropan-2-amine" is a chemical compound involved in various synthetic processes and chemical studies. Its structure and properties make it a subject of interest for the synthesis of other complex molecules and in understanding its interactions and transformations in chemical reactions.

Synthesis Analysis

The asymmetric synthesis of related compounds such as (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid shows the versatility of dimethoxypropane derivatives in synthesis. These compounds were synthesized with high overall yield, demonstrating the efficiency of methods involving chiral auxiliary or enolate quenching strategies (Demong & Williams, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to "(2R)-1,1-dimethoxypropan-2-amine" has been extensively analyzed using various spectroscopic techniques. Studies involving Density Functional Theory (DFT) and X-ray crystallography have provided insights into the bond lengths, angles, and overall molecular conformation, which are crucial for understanding the chemical behavior of these molecules (Fatima et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of dimethoxypropane derivatives involves a range of reactions, including condensation and coupling reactions. These reactions are fundamental in synthesizing various complex molecules, demonstrating the compounds' role as intermediates in organic synthesis. The reactivity patterns also highlight the influence of the dimethoxy groups on the overall reaction pathways (Yadav et al., 2007).

Scientific Research Applications

Synthesis and Chemical Reactions

(2R)-1,1-dimethoxypropan-2-amine , known as 2,2-DMP, demonstrates versatility in chemical synthesis. It undergoes smooth coupling with aryl amines to produce 1,2-dihydroquinolines in high yields under mild conditions using bismuth triflate as a catalyst. Interestingly, when reacted with o-phenylenediamines, it forms 1,5-benzodiazepines, suggesting its potential in synthesizing a range of chemical structures (Yadav et al., 2007). Moreover, its asymmetric synthesis opens doors to creating specific isomers of amino-3,3-dimethoxypropanoic acid, showcasing its utility in precise chemical constructions (Demong & Williams, 2002).

Role in Catalysis and Chemical Assembly

The compound also finds its use in catalysis and chemical assembly. Its interaction with primary and secondary amines leads to stable transamination products and has been utilized as a catalyst in Buchwald-Hartwig amination reactions of aryl chlorides, contributing to the formation of complex organic compounds (Esposito et al., 2008). The formation of aromatic amine phosphonato ester derivatives further exemplifies its role in the creation of novel compounds through stereoselective reactions, highlighting its significance in synthetic chemistry (Maghsoodlou et al., 2009).

Metal Binding and Macrocyclic Architecture

The compound also plays a role in the formation of macrocyclic complexes with distinct architectures. Its ability to form pre-complexes with linear endo-hydroxamic acid ligands bearing terminal amine and carboxylic acid groups facilitates in situ ring closure reactions. This function is crucial in metal ion binding applications, particularly in the environmental and medical fields, illustrating its importance in complex molecular architectures (Brown & Codd, 2020).

properties

IUPAC Name

(2R)-1,1-dimethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKAVHTSXSLNB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1,1-dimethoxypropan-2-amine

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